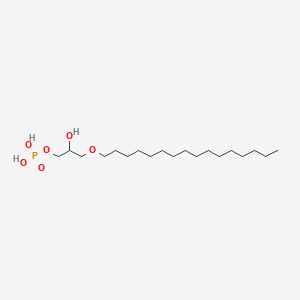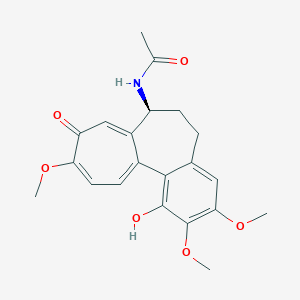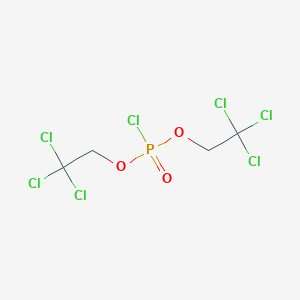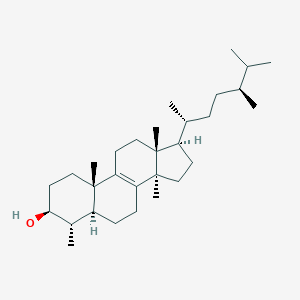
Dihydroobtusifoliol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydroobtusifoliol is a natural compound found in various plants, including the bark of the Magnolia officinalis. This compound has been studied for its potential use in various fields of scientific research due to its unique properties. In
Applications De Recherche Scientifique
Cancer Research and Stem Cells
Dihydroobtusifoliol-related compounds, specifically from the plant Euphorbia sogdiana, have demonstrated cell growth inhibitory activity and apoptotic effects on breast cancer cells, including MCF-7 and MDA-MB231. This discovery adds to the understanding of natural compounds in the fight against cancer, highlighting the potential of dihydroobtusifoliol and its derivatives in oncological research and therapy (Aghaei et al., 2016).
Optical Methods in Biomedical Research
Digital image correlation (DIC), a versatile optical method, shows great promise for applications involving biological tissues and biomaterials. While not directly linked to dihydroobtusifoliol, the development of such methods is crucial for the broader field of biomedical research, potentially aiding in the detailed study of the effects of various compounds, including dihydroobtusifoliol, on biological tissues (Zhang & Arola, 2004).
Biomedical Research and Nursing Science
While not specific to dihydroobtusifoliol, the field of translational research is vital for applying scientific findings, including those related to dihydroobtusifoliol, to clinical practice. Nurse scientists, adept at studying individual responses to changes and illnesses, play a crucial role in applying basic research findings to real-world healthcare settings (Grady, 2010).
Scientific Research Platforms
Though not specific to dihydroobtusifoliol, the development of comprehensive research platforms, like the Heihe Watershed Allied Telemetry Experimental Research (HiWATER), fosters integrated ecohydrological studies and improves water resource management. Such platforms are indicative of the evolving landscape of scientific research, providing a structured framework that could potentially support studies on various compounds, including dihydroobtusifoliol (Li et al., 2013).
Propriétés
Numéro CAS |
16910-33-1 |
|---|---|
Nom du produit |
Dihydroobtusifoliol |
Formule moléculaire |
C30H52O |
Poids moléculaire |
428.7 g/mol |
Nom IUPAC |
(3S,4S,5S,10S,13R,14R,17R)-17-[(2R,5S)-5,6-dimethylheptan-2-yl]-4,10,13,14-tetramethyl-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H52O/c1-19(2)20(3)9-10-21(4)23-13-17-30(8)26-12-11-24-22(5)27(31)15-16-28(24,6)25(26)14-18-29(23,30)7/h19-24,27,31H,9-18H2,1-8H3/t20-,21+,22-,23+,24-,27-,28-,29+,30-/m0/s1 |
Clé InChI |
TVOLMEISVFEEJU-AJGJEUHPSA-N |
SMILES isomérique |
C[C@H]1[C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4([C@]3(CC[C@@H]4[C@H](C)CC[C@H](C)C(C)C)C)C |
SMILES |
CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC4C(C)CCC(C)C(C)C)C)C |
SMILES canonique |
CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC4C(C)CCC(C)C(C)C)C)C |
Synonymes |
24,28-dihydroobtusifoliol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






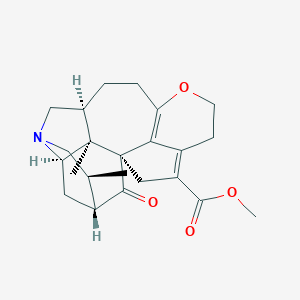
![3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol](/img/structure/B107944.png)



